molecular formula C18H14F3N3O4 B2533452 Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-46-2

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2533452
CAS RN: 1396864-46-2
M. Wt: 393.322
InChI Key: YZBGEAYCQLXMPR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been significant from a biological viewpoint and are found to be highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest in recent years. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds was developed . Another method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a nitrogen ring junction heterocyclic compound . The characteristic of these motifs makes them versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in pyrazolo[1,5-a]pyrimidines were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Novel Fluorescent Molecule and Herbicide Potential

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyrazine-3-carboxylate and its derivatives have been explored for various scientific applications. For instance, a derivative identified through the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine was found to be a novel fluorescent molecule with potential for various applications due to its enhanced fluorescence intensity compared to its methyl analogue. Moreover, derivatives have also been identified as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting their use as herbicides with better activity than their methyl analogues (Wu et al., 2006).

Anti-tumor Agents

Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, related to the chemical of interest, has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with significant effects as anti-tumor agents. These derivatives showed remarkable efficacy against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), illustrating the compound's potential in medicinal chemistry for cancer treatment (Nassar et al., 2015).

Antiviral Activities Against Influenza

Another study detailed the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which were tested in vitro for their activity against the influenza A virus (subtype H5N1). Eight compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, presenting a promising avenue for the development of new antiviral drugs (Hebishy et al., 2020).

Antibacterial and Antifungal Properties

Additionally, derivatives of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyrazine-3-carboxylate have shown antibacterial and antifungal properties. A study involving the synthesis of new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential as antibacterial and antifungal agents (Hassan, 2013).

properties

IUPAC Name

ethyl 5-[[4-(trifluoromethoxy)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBGEAYCQLXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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